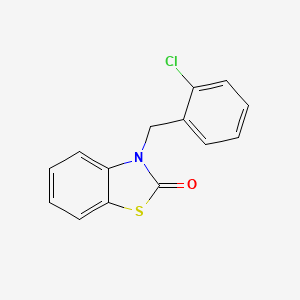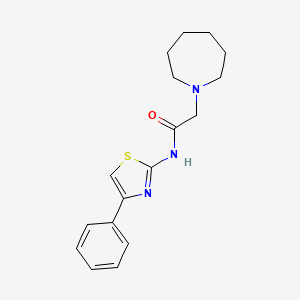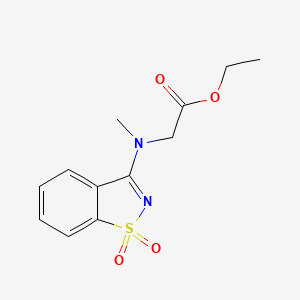![molecular formula C14H13N5O3 B5818006 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)
2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is commonly referred to as PD 166866 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Mécanisme D'action
PD 166866 binds to the ATP-binding site of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, preventing the receptor from activating downstream signaling pathways that promote cell growth and division. This leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
PD 166866 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors. PD 166866 has also been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
PD 166866 is a potent and selective inhibitor of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, making it a valuable tool for studying the role of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol signaling in cancer biology. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors that are less potent or selective. Additionally, PD 166866 has poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are several future directions for the study of PD 166866. One area of interest is the development of more potent and selective 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors that can overcome resistance to current therapies. Another area of interest is the combination of PD 166866 with other targeted therapies or chemotherapy agents to improve treatment outcomes. Additionally, further studies are needed to better understand the mechanisms of resistance to 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors and to identify biomarkers that can predict response to therapy.
Méthodes De Synthèse
PD 166866 can be synthesized through a multi-step process that involves the reaction of 8-methoxy-4-methyl-2-quinazoline with 2-amino-4,6-dichloropyrimidine in the presence of a base. The resulting product is then treated with a reducing agent to obtain PD 166866.
Applications De Recherche Scientifique
PD 166866 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, which is a key regulator of cell growth and division. Inhibition of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol signaling has been shown to be effective in the treatment of various types of cancer, including lung cancer, breast cancer, and colon cancer.
Propriétés
IUPAC Name |
4-hydroxy-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-7-8-4-3-5-9(22-2)12(8)18-13(15-7)19-14-16-10(20)6-11(21)17-14/h3-6H,1-2H3,(H3,15,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRCNWTOZWMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=CC(=O)N3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)

![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)

![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)


![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)

![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)
